

minimizing carbon contamination in Gallium(III) oxide device fabrication

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Compound of Interest

Compound Name: Gallium(III) oxide

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Technical Support Center: Gallium(III) Oxide Device Fabrication

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of carbon contamination during the fabrication of **Gallium(III) Oxide** (Ga_2O_3) devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of carbon contamination in Ga_2O_3 device fabrication?

A1: Carbon contamination is a significant challenge that can arise from multiple sources throughout the fabrication process. The most common sources include:

- **Metalorganic Precursors:** In Metal-Organic Chemical Vapor Deposition (MOCVD), the metalorganic precursors are a primary source of carbon. Trimethylgallium (TMGa) is known to incorporate more carbon compared to Triethylgallium (TEGa) due to its molecular structure and decomposition pathway.^{[1][2]}
- **Ambient Exposure:** Substrates exposed to ambient air can accumulate adventitious carbon and organic contaminants on the surface.^[3] This is a critical issue during substrate loading and transfer.

- Processing Solvents: Organic solvents like acetone, methanol, and isopropanol, commonly used for substrate cleaning, can leave behind carbon-based residues.[4][5]
- Growth Chamber Memory Effects: Residual carbon from previous growth runs can contaminate subsequent depositions within the MOCVD reactor.
- Raw Materials: The gallium source material itself can be a source of contamination if not handled or cleaned properly before use.[6]

Q2: How does carbon contamination impact the performance of Ga_2O_3 devices?

A2: Carbon impurities can significantly degrade the electrical and optical properties of Ga_2O_3 devices. Carbon is predicted to act as a deep-level defect or a compensating acceptor in n-type Ga_2O_3 . [7][8] This leads to:

- Carrier Compensation: Carbon can trap free electrons, reducing the net n-type carrier concentration. This effect can be partially passivated by hydrogen, which forms C-H complexes.[1][9][10] The net compensation is often determined by the $[\text{C}] - [\text{H}]$ concentration.[1]
- Reduced Electron Mobility: Increased impurity scattering caused by carbon defects lowers the electron mobility in the material.[1]
- Increased Interface Trap Density: Carbon contamination at the dielectric/ Ga_2O_3 interface in MOS devices can create a high density of interface traps (D_{it}), negatively affecting device stability and performance.[11]
- Device Reliability Issues: Organic contamination in gate oxides can create percolation paths, leading to premature breakdown and reduced device reliability.[12]

Q3: What is the role of hydrogen in relation to carbon in MOCVD-grown Ga_2O_3 ?

A3: Hydrogen plays a crucial role in passivating the detrimental effects of carbon. During MOCVD growth, hydrogen is also incorporated, often originating from the metalorganic precursor.[1] It can form complexes with carbon atoms (C-H), which neutralizes the compensating effect that isolated carbon atoms would have in the Ga_2O_3 lattice.[9][10] While both carbon and hydrogen concentrations tend to increase with higher TMGa flow rates, the

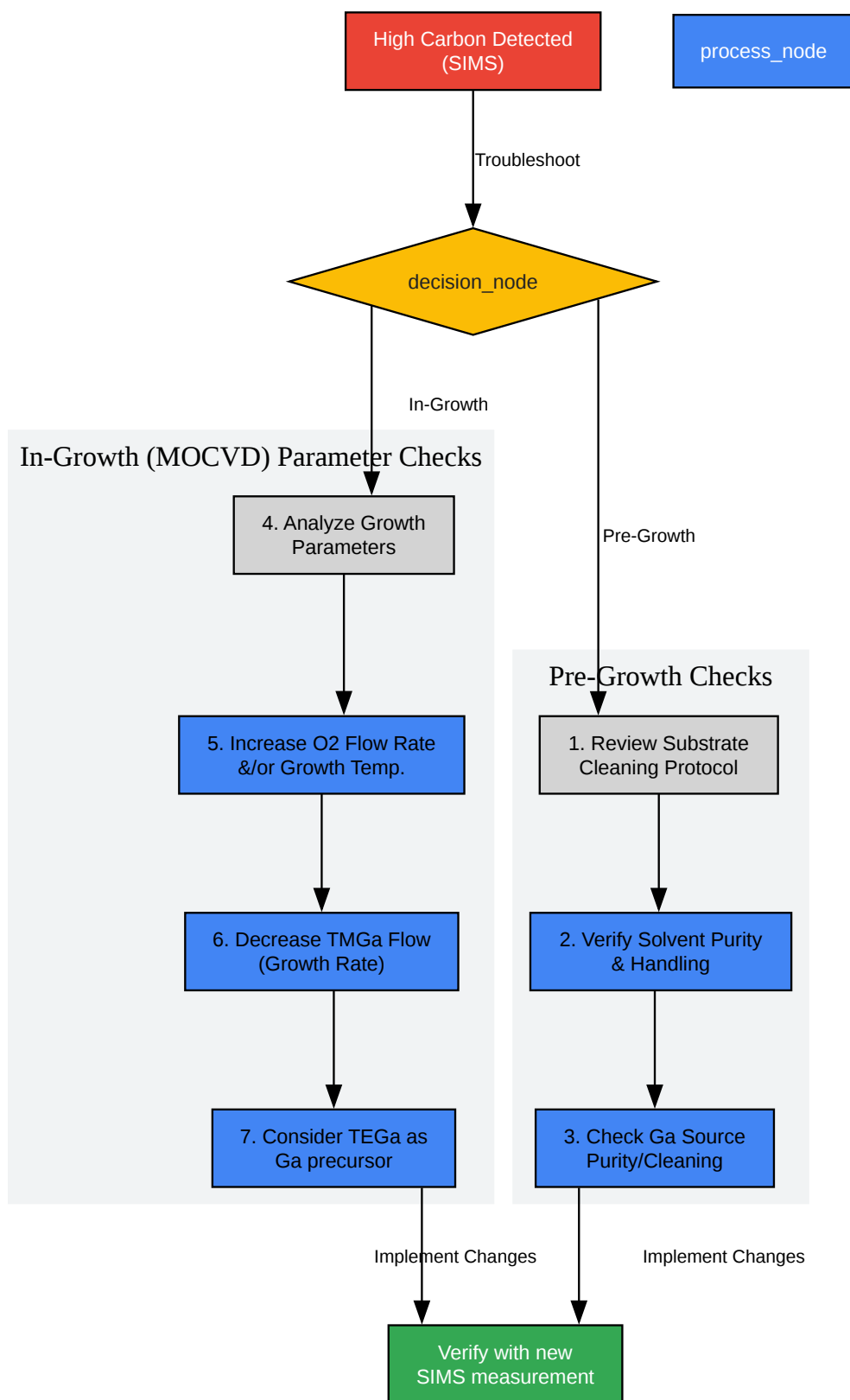
rate of increase for carbon can be faster under certain conditions (e.g., high growth rates or low temperatures).[9][10] The net compensation effect is therefore often estimated as the difference between the carbon and hydrogen concentrations $([C] - [H])$. [1]

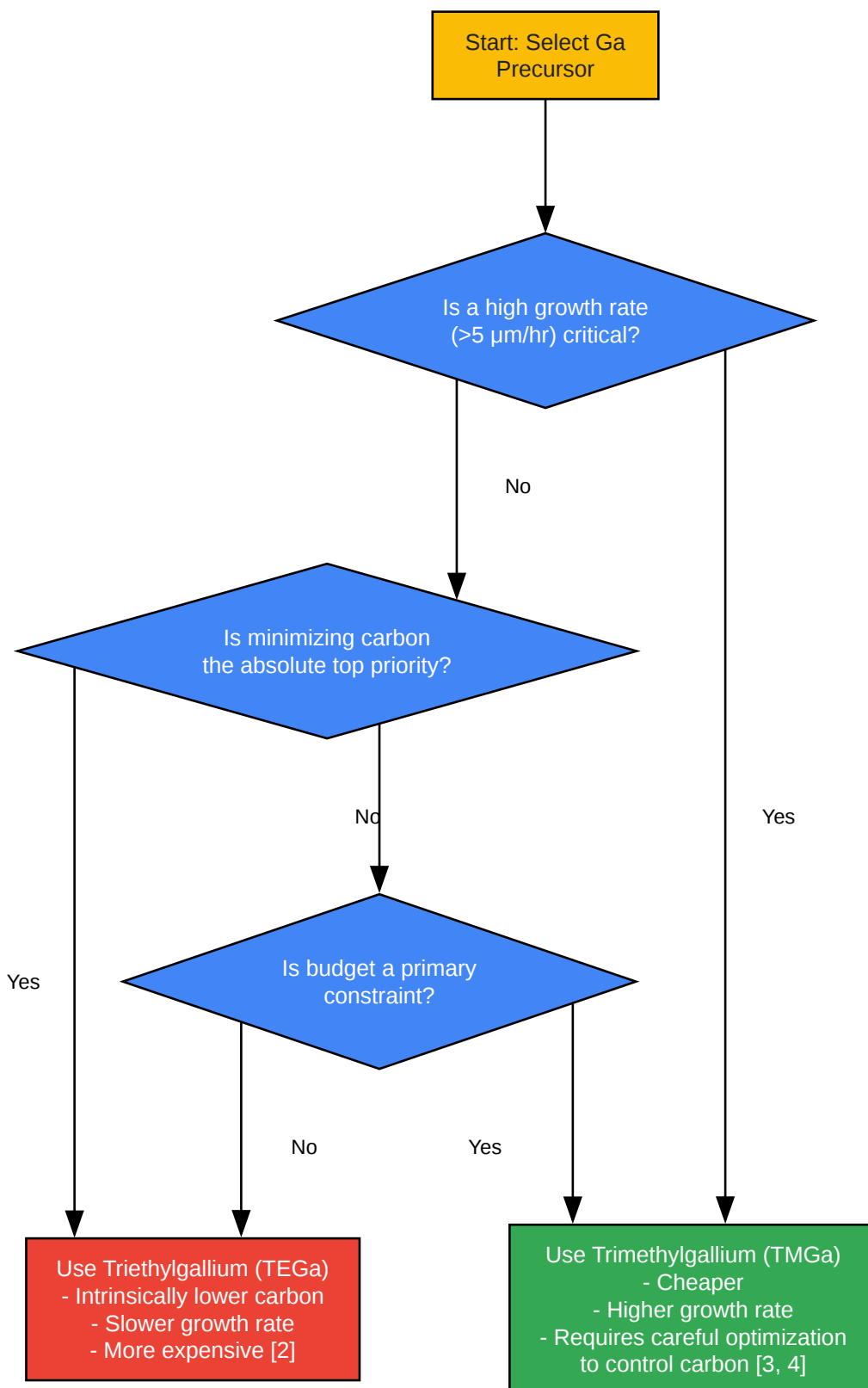
Troubleshooting Guide

Problem 1: High carbon concentration detected in the epitaxial layer via Secondary Ion Mass Spectrometry (SIMS).

This is a common issue, particularly when using MOCVD. The solution requires a systematic evaluation of both pre-growth and in-growth parameters.

Logical Flow for Troubleshooting High Carbon





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